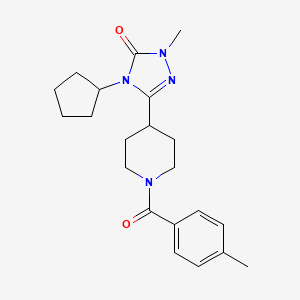![molecular formula C34H38N4O4 B14952061 N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]](/img/structure/B14952061.png)
N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is known for its intricate molecular arrangement, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through condensation reactions. These intermediates are then subjected to further reactions, such as hydrazone formation, to yield the final product. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Catalysts like palladium or nickel, and reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine)
- (E,E)-1,4-Phenylenebis(N-phenylmethanimine)
- N,N’-(((1E,1’E)-1,4-phenylenebis(ethene-2,1-diyl))bis(4,1-phenylene))bis(2-ethyl-6-methyl-N-phenylaniline)
Uniqueness
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] stands out due to its unique combination of functional groups and structural complexity
Properties
Molecular Formula |
C34H38N4O4 |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-[(E)-3-[4-[(E,3E)-3-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]-2-methylprop-1-enyl]phenyl]-2-methylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C34H38N4O4/c1-23(19-35-37-33(39)21-41-31-13-7-25(3)27(5)17-31)15-29-9-11-30(12-10-29)16-24(2)20-36-38-34(40)22-42-32-14-8-26(4)28(6)18-32/h7-20H,21-22H2,1-6H3,(H,37,39)(H,38,40)/b23-15+,24-16+,35-19+,36-20+ |
InChI Key |
WPAOFQKWYJAEOY-MYODXNHMSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)/C=C(/C=N/NC(=O)COC3=CC(=C(C=C3)C)C)\C)/C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC(=CC2=CC=C(C=C2)C=C(C)C=NNC(=O)COC3=CC(=C(C=C3)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951998.png)



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B14952020.png)
![Methyl 5-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B14952023.png)
![N-(2,4-dimethoxyphenyl)-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide](/img/structure/B14952033.png)
![1-[(3-fluorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B14952048.png)

